molecular formula C13H15NO2 B1349266 5-(Isopropoxymethyl)-8-quinolinol CAS No. 22049-21-4

5-(Isopropoxymethyl)-8-quinolinol

Cat. No. B1349266
CAS RN: 22049-21-4
M. Wt: 217.26 g/mol
InChI Key: SEHAKMLLHGQTSZ-UHFFFAOYSA-N
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Description

5-(Isopropoxymethyl)-8-quinolinol, commonly referred to as 5-IPMQ, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound with a molecular formula of C12H15NO2S and a molecular weight of 239.3 g/mol. 5-IPMQ is used in biochemical and physiological research to study the mechanism of action and biochemical and physiological effects of compounds. It is also used for synthetic organic chemistry, as a reagent for synthesizing compounds, and for laboratory experiments.

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of various derivatives of 8-quinolinol, including 5-substituted derivatives, reveals its versatility in chemical synthesis. This includes the preparation of 2-Isopropyl-8-quinolinol through alkylation and demethylation processes (Kolobielski, 1966). Additionally, the synthesis of novel 8-Quinolinyloxy-5-sulfonamide derivatives indicates the use of 5-Sulfonyl-8-quinolinol in producing biologically active heterocycles (Hafez, Geies, Hozien, Khalil, 1994).

Electroluminescent Properties

Antimicrobial and Antifungal Applications

  • The structure of 5-substituted 8-quinolinol derivatives has been correlated with their microbicidal and bioregulator agents, indicating their potential in the development of antibacterial and antifungal agents. Notable examples include the synthesis and application of various heterocyclic derivatives from 5-acetyl-8-quinolinol (Khalil, Yanni, Khalaf, Abdel-Hafez, Abdo, 1988). Furthermore, studies on 8-quinolinol and its derivatives have demonstrated antioxidant activities in biological assays, supporting their potential use in medication for degenerative diseases (Chobot, Drage, Hadacek, 2011).

Corrosion Inhibition

  • 5-(Chloromethyl)-8-quinolinol hydrochloride has been investigated for its corrosion inhibition effect on steel, demonstrating its potential as a protective agent in industrial applications. The compound acts by forming a protective film at the metallic surface, contributing significantly to corrosion resistance (Faydy, Galai, Assyry, Tazouti, Touir, Lakhrissi, Touhami, Zarrouk, 2016).

Pharmaceutical Research

Catalytic Applications

  • The catalytic activities of 8-quinolinolate ligands in reactions with terminal alkynes have been explored, highlighting their role in various chemical transformations. These studies provide valuable insights into the utility of 8-quinolinolate ligands in catalysis, particularly in the synthesis of complex organic molecules (Kakiuchi, Takano, Kochi, 2018).

Environmental Applications

  • 8-Quinolinol bonded to polymer supports has been used for the preconcentration of trace metals from seawater, demonstrating its utility in environmental monitoring and analysis. The effectiveness of these materials in recovering various metal ions from seawater highlights their potential in environmental chemistry and pollution control (Willie, Sturgeon, Berman, 1983).

Antifungal Mechanism Studies

  • Studies on the fungitoxic mechanisms of 8-quinolinol and its halogenated analogues, including those substituted at the 5 position, have provided insights into their modes of action. These studies contribute to a better understanding of the antifungal properties of these compounds, which can be leveraged in agriculture and pharmaceuticals (Gershon, Clarke, Gershon, 1991).

Metal Complexes and Electroluminescence

properties

IUPAC Name

5-(propan-2-yloxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHAKMLLHGQTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278921
Record name 5-[(1-Methylethoxy)methyl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Isopropoxymethyl)-8-quinolinol

CAS RN

22049-21-4
Record name 5-[(1-Methylethoxy)methyl]-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22049-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylethoxy)methyl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XJ Feng, N Yan, Y Wang, P Mei, W Chen, L Lu, L Lai - Langmuir, 2022 - ACS Publications
Twelve kinds of 8-hydroxyquinoline derivatives were synthesized and characterized. The weight loss method was used to evaluate their inhibition efficiencies (IEs) in a 1.0 M HCl …
Number of citations: 1 pubs.acs.org
S Al-Badran - 2020 - search.proquest.com
… 5-Isopropoxymethyl-8-quinolinol HBOQ … 5-isopropoxymethyl-8-quinolinol (HIPOQ), 5-butoxymethyl-8-quinolinol (HBOQ) and 5-t-butoxymethyl-8-quinolinol (HTBOQ) were synthesised …
Number of citations: 3 search.proquest.com

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